An In-Depth Technical Guide to 2-Amino-8-nonenoic Acid: Structure, Properties, and Applications
An In-Depth Technical Guide to 2-Amino-8-nonenoic Acid: Structure, Properties, and Applications
Introduction
In the landscape of modern drug discovery, particularly in the development of antiviral therapeutics, the strategic use of unnatural amino acids as chiral building blocks has become indispensable. Among these, 2-Amino-8-nonenoic acid, a nine-carbon α-amino acid featuring a terminal olefin, has emerged as a critical component in the architecture of several potent macrocyclic protease inhibitors. This guide provides a comprehensive technical overview of 2-amino-8-nonenoic acid, tailored for researchers, medicinal chemists, and drug development professionals. We will delve into its structural and physicochemical properties, explore robust synthetic methodologies, and elucidate its pivotal role in the inhibition of the Hepatitis C Virus (HCV) NS3/4A protease.
Molecular Structure and Physicochemical Properties
2-Amino-8-nonenoic acid is an aliphatic alpha-amino acid. The structure is characterized by a nine-carbon backbone with an amine group at the C2 position (the α-carbon) and a terminal double bond between C8 and C9. The presence of a chiral center at the α-carbon means the molecule exists as two enantiomers, (S)-2-amino-8-nonenoic acid and (R)-2-amino-8-nonenoic acid. The (S)-enantiomer is the biologically relevant form for its application in HCV inhibitors.
The terminal alkene functionality provides a site for further chemical modification and is a key structural feature for its role in macrocyclic drug architectures.
Table 1: Physicochemical Properties of 2-Amino-8-nonenoic Acid
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₇NO₂ | |
| Molecular Weight | 171.24 g/mol | |
| CAS Number | 1222561-61-6 (racemic) | |
| 2682097-51-2 ((R)-enantiomer HCl) | ||
| Appearance | White to off-white solid | General knowledge |
| Canonical SMILES | C=CCCCCCC(C(=O)O)N | |
| InChI Key | LKMSSWRWDBZUFC-UHFFFAOYSA-N | |
| Hazard Statements | H302, H315, H319, H332, H335 | General chemical supplier information |
| Storage Conditions | Room temperature or 4°C | General chemical supplier information |
Expected Spectroscopic Data (Boc-Protected (S)-enantiomer)
-
¹H NMR (in CDCl₃):
-
~5.8 ppm (m, 1H): Vinyl proton (-CH=CH₂).
-
~5.0 ppm (m, 2H): Terminal vinyl protons (=CH₂).
-
~4.3 ppm (m, 1H): α-proton (-CH(NHBoc)-).
-
~2.0 ppm (m, 2H): Allylic protons (-CH₂-CH=CH₂).
-
~1.45 ppm (s, 9H): tert-Butyl protons of the Boc group.
-
~1.3-1.8 ppm (m, 8H): Methylene protons of the alkyl chain.
-
The carboxylic acid proton signal will be broad and may be observed between 9-12 ppm, or it may exchange with residual water in the solvent.
-
-
¹³C NMR (in CDCl₃):
-
~175-178 ppm: Carboxyl carbon (-COOH).
-
~155 ppm: Carbonyl carbon of the Boc group.
-
~138 ppm: Vinyl carbon (-CH=CH₂).
-
~115 ppm: Terminal vinyl carbon (=CH₂).
-
~80 ppm: Quaternary carbon of the Boc group.
-
~53 ppm: α-carbon (-CH(NHBoc)-).
-
~28-34 ppm: Alkyl and Boc methyl carbons.
-
Synthesis of (S)-2-Amino-8-nonenoic Acid
The efficient and stereoselective synthesis of (S)-2-amino-8-nonenoic acid is crucial for its application in drug development. Both enzymatic and classical organic synthesis approaches can be employed.
Asymmetric Enzymatic Synthesis
A highly efficient and practical one-pot synthesis has been developed, which is ideal for large-scale production due to its high enantioselectivity and environmentally friendly conditions.[5] This method relies on an enzymatic reductive amination of an α-keto acid precursor.
Caption: Workflow for the one-pot enzymatic synthesis.
Experimental Protocol (Generalized):
-
Grignard Reagent Formation: 7-Bromohept-1-ene is reacted with magnesium turnings in an appropriate ether solvent (e.g., THF) to form the corresponding Grignard reagent.
-
Grignard Addition: The freshly prepared Grignard reagent is added to a solution of diethyl oxalate at low temperature to form the α-keto ester intermediate.
-
Hydrolysis: The reaction mixture is quenched with an aqueous acid, followed by basic hydrolysis (e.g., with NaOH) to convert the ester to the sodium salt of the α-keto acid.
-
Enzymatic Reductive Amination: The crude α-keto acid salt solution is buffered to an appropriate pH (typically around 8-9). Leucine dehydrogenase, a cofactor regenerating enzyme like glucose dehydrogenase, glucose, ammonium chloride (as the amine source), and a catalytic amount of NAD⁺ are added. The mixture is stirred until the conversion is complete. The leucine dehydrogenase stereoselectively reduces the imine formed in situ from the keto acid and ammonia to yield the (S)-amino acid.[5][6]
-
Boc Protection and Isolation: Upon completion, the pH is adjusted, and di-tert-butyl dicarbonate (Boc₂O) is added to protect the amino group. The resulting Boc-protected amino acid is then extracted with an organic solvent and purified, often by crystallization. This one-pot process can achieve an overall yield of around 60% with an enantiomeric excess greater than 99.9%.
Alternative Synthetic Route: Strecker Synthesis
The Strecker synthesis is a classical method for preparing α-amino acids from aldehydes.[7][8][9] For 2-amino-8-nonenoic acid, this would involve the use of 8-nonenal as the starting material.
Caption: The Strecker synthesis pathway.
Methodology Overview:
-
Iminium Formation: 8-Nonenal is reacted with ammonia to form an imine intermediate.
-
Cyanide Addition: Cyanide (e.g., from HCN or NaCN) attacks the imine carbon to form an α-aminonitrile.[10]
-
Hydrolysis: The nitrile group is hydrolyzed under acidic or basic conditions to a carboxylic acid, yielding racemic 2-amino-8-nonenoic acid.
-
Resolution: The resulting racemic mixture must be resolved into its constituent enantiomers using techniques such as diastereomeric salt formation with a chiral resolving agent or enzymatic resolution.
While fundamentally sound, the Strecker synthesis is less ideal for producing enantiomerically pure compounds directly and involves the use of highly toxic cyanide.
Application in HCV Protease Inhibitors
The primary and most significant application of (S)-2-amino-8-nonenoic acid is as a key structural component of macrocyclic inhibitors targeting the Hepatitis C Virus (HCV) NS3/4A serine protease.[5] This viral enzyme is essential for cleaving the HCV polyprotein into functional viral proteins, making it a prime target for antiviral therapy.
Role in Macrocyclic Inhibitor Architecture
Inhibitors like simeprevir and grazoprevir are complex macrocycles that bind to the active site of the NS3/4A protease. The synthesis of these molecules often involves a tripeptide precursor containing (S)-2-amino-8-nonenoic acid. The terminal alkene of the amino acid's side chain participates in a ring-closing metathesis (RCM) reaction with another alkene-containing residue in the peptide chain to form the macrocyclic structure.
Interaction with the Protease Active Site
The active site of the HCV NS3/4A protease is a relatively shallow groove. Macrocyclic inhibitors are designed to pre-organize the pharmacophore into a bioactive conformation that complements this active site.
Crystal structures of HCV protease in complex with macrocyclic inhibitors reveal key interactions. The long, flexible, and hydrophobic side chain of the 2-amino-8-nonenoic acid residue typically occupies a hydrophobic pocket within the enzyme's active site (often the S2 subsite). This interaction contributes significantly to the overall binding affinity and potency of the inhibitor.
Caption: Interaction of the amino acid side chain with the protease.
Chemical Reactivity and Protecting Group Strategies
As a bifunctional molecule, 2-amino-8-nonenoic acid requires the use of protecting groups during its incorporation into larger molecules like peptides to ensure selective reactions.
Amino Group Protection
The α-amino group is a nucleophile and must be protected to prevent unwanted side reactions during carboxyl group activation for peptide bond formation. The two most common protecting groups in solid-phase peptide synthesis (SPPS) are Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl).
-
Boc Group: This group is stable to bases but is readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA).
-
Fmoc Group: This group is stable to acids but is cleaved by bases (e.g., piperidine).
The choice between Boc and Fmoc depends on the overall synthetic strategy and the stability of other functional groups in the molecule.
Carboxyl Group Protection
The carboxylic acid group is typically activated (e.g., as an active ester) to facilitate amide bond formation. In SPPS, the C-terminus is anchored to a solid support, which also serves as a protecting group. For solution-phase synthesis, it is often protected as a simple ester (e.g., methyl or benzyl ester).
The terminal alkene in the side chain of 2-amino-8-nonenoic acid is generally stable under standard peptide synthesis conditions, including Boc/Fmoc deprotection and peptide coupling reactions.
Analytical Methods
The purity and stereochemical integrity of 2-amino-8-nonenoic acid are critical for its use in pharmaceutical synthesis. Several analytical techniques are employed for its characterization.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for assessing purity. Since the amino acid lacks a strong UV chromophore, detection can be achieved at low wavelengths (around 210 nm) or through derivatization with a UV-active tag. Chiral HPLC, using a chiral stationary phase, is essential to determine the enantiomeric excess (ee).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, as detailed in Section 1.1.
-
Mass Spectrometry (MS): ESI-MS is used to confirm the molecular weight of the amino acid and its derivatives.
Conclusion
2-Amino-8-nonenoic acid stands as a testament to the power of non-canonical amino acids in modern medicinal chemistry. Its unique structure, featuring a chiral center and a terminal alkene, makes it an invaluable building block for the construction of complex, macrocyclic drug candidates. The development of a highly efficient, stereoselective enzymatic synthesis has made this crucial intermediate more accessible, paving the way for further advancements in the fight against Hepatitis C and potentially other diseases amenable to protease inhibition. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher or drug developer working in this cutting-edge field.
References
-
Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45. Available at: [Link]
-
Organic Chemistry Portal. Strecker Synthesis. Available at: [Link]
-
News-Medical.Net. (2018, October 30). Overview of Strecker Amino Acid Synthesis. Available at: [Link]
-
LibreTexts Chemistry. Strecker Synthesis of Amino Acids. Available at: [Link]
-
PubChem. 8-Nonenoic Acid. National Center for Biotechnology Information. Available at: [Link]
-
RCSB PDB. 2OC8: Structure of Hepatitis C Viral NS3 protease domain complexed with NS4A peptide and ketoamide SCH503034. Available at: [Link]
-
RCSB PDB. 4K8B: Crystal structure of HCV NS3/4A protease complexed with inhibitor. Available at: [Link]
-
Hughes, D. L., et al. (2015). Asymmetric Synthesis of iso-Boc (S)-2-Amino-8-nonenoic Acid in One Through-Process. Organic Process Research & Development, 19(12), 1874–1881. Available at: [Link]
-
Aleku, G. A., et al. (2017). Reductive aminations by imine reductases: from milligrams to tons. Chemical Society Reviews, 46(12), 3555–3572. Available at: [Link]
-
Oh, D., et al. (2012). Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. RSC Advances. Available at: [Link]
-
Wikipedia. Reductive amination. Available at: [Link]
-
Aleku, G. A., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis, 8(11), 10598–10609. Available at: [Link]
-
Grzonka, Z., et al. (1994). The 13C chemical shifts of amino acids in aqueous solution containing organic solvents: application to the secondary structure characterization of peptides in aqueous trifluoroethanol solution. Journal of Biomolecular NMR, 4(1), 47–59. Available at: [Link]
-
Oldfield, E., et al. (1999). Carbon-13 NMR Shielding in the Twenty Common Amino Acids: Comparisons with Experimental Results in Proteins. Journal of the American Chemical Society, 121(50), 11951–11958. Available at: [Link]
-
ResearchGate. 1 H-NMR spectrum of N-Boc glutamic acid. Available at: [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. The 13C chemical shifts of amino acids in aqueous solution containing organic solvents: application to the secondary structure characterization of peptides in aqueous trifluoroethanol solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 8. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 9. news-medical.net [news-medical.net]
- 10. Synthesis of α-Amino Acids : Strecker synthesis [ns1.almerja.com]
